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molecular formula C25H20O B1294498 4-Tritylphenol CAS No. 978-86-9

4-Tritylphenol

Cat. No. B1294498
M. Wt: 336.4 g/mol
InChI Key: NIPKXTKKYSKEON-UHFFFAOYSA-N
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Patent
US04219219

Procedure details

75.2 g (0.8 mol) of phenol and 52 g (0.2 mol) of triphenylcarbinol were boiled by heating on an oil bath and the resulting water was gradually removed together with excess phenol. When generation of water stopped, the reaction mixture was cooled to about 100° C. by allowing it to stand. Thereafter 2 g of zinc chloride was added and the mixture was heated to 130° to 140° C. whereupon white crystals rapidly precipitated. After heating for 30 minutes, the mixture was allowed to cool and 100 ml of methanol was added thereto, and the crystals were separated by filtration to obtain 51 g of p-triphenylmethylphenol having a melting point of 293° to 295° C.
Quantity
75.2 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]1([C:14]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)O)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[C:8]1([C:14]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)([C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)[C:4]2[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
75.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
52 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating on an oil bath
CUSTOM
Type
CUSTOM
Details
the resulting water was gradually removed together with excess phenol
ADDITION
Type
ADDITION
Details
Thereafter 2 g of zinc chloride was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 130° to 140° C. whereupon white crystals
CUSTOM
Type
CUSTOM
Details
rapidly precipitated
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
100 ml of methanol was added
CUSTOM
Type
CUSTOM
Details
the crystals were separated by filtration

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C1=CC=C(C=C1)O)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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